

Sophocarpine Monohydrate: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Sophocarpine monohydrate

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Audience: Researchers, Scientists, and Drug Development Professionals

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities.^[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, anti-cancer, and antiviral effects. The information is compiled from numerous in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism: Modulation of Key Signaling Pathways

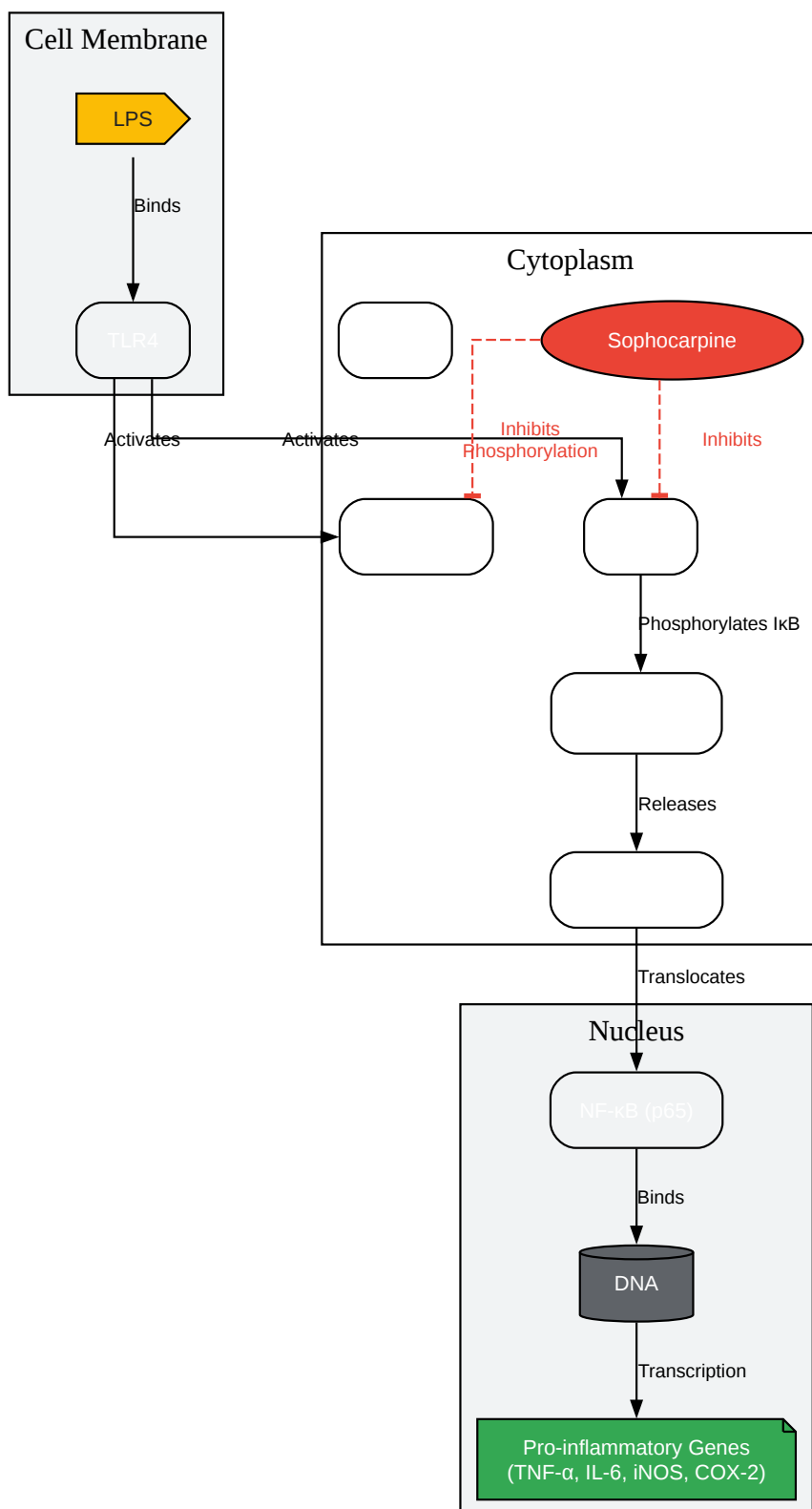
Sophocarpine exerts its wide-ranging pharmacological effects by modulating multiple critical intracellular signaling pathways.^{[2][3]} Its primary mechanism involves the regulation of inflammatory and cell survival cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.^{[1][4]} By targeting these central nodes, sophocarpine can influence the expression of a vast array of downstream genes involved in inflammation, cell proliferation, apoptosis, and immune responses.

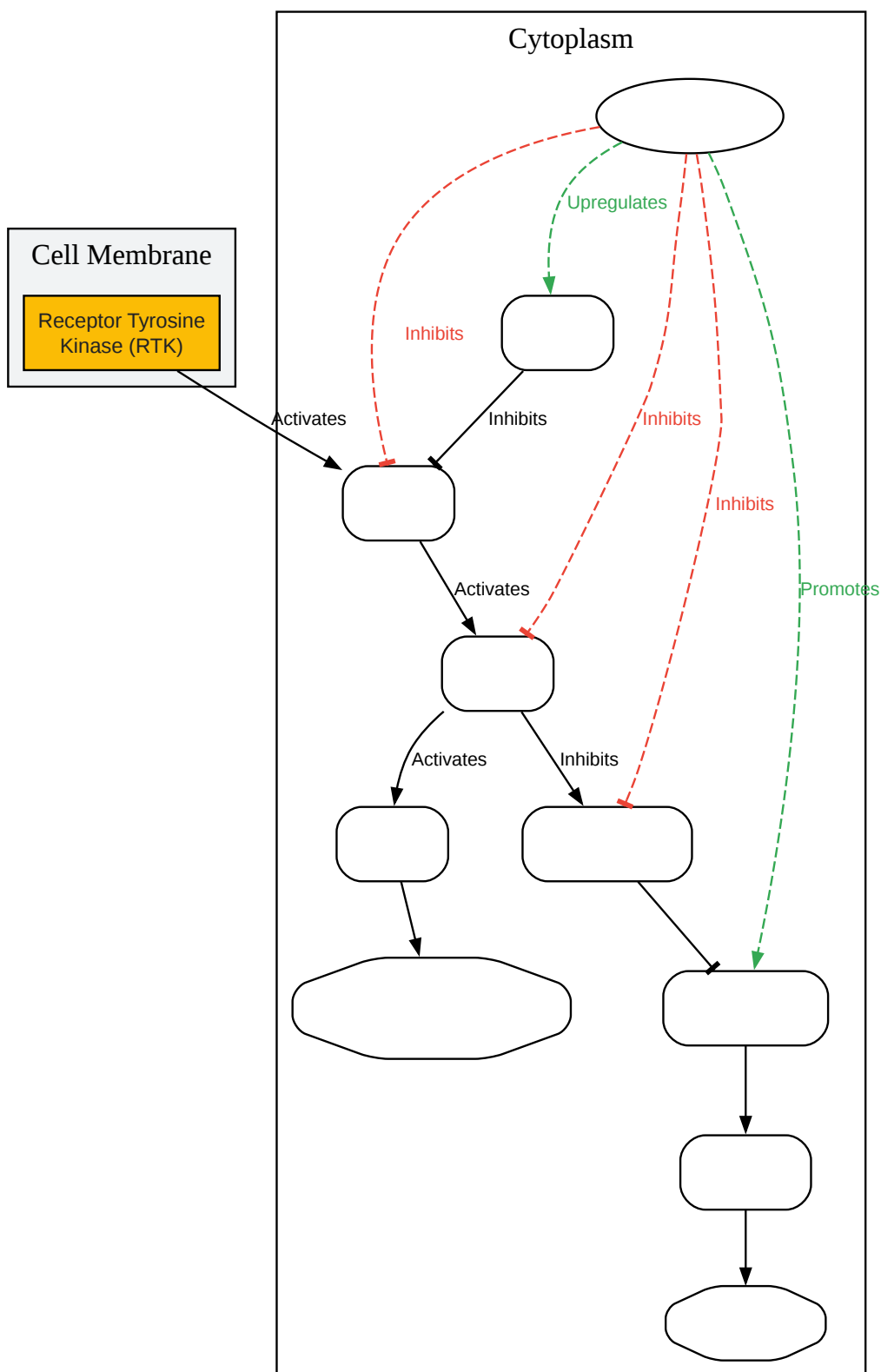
Anti-Inflammatory Mechanism of Action

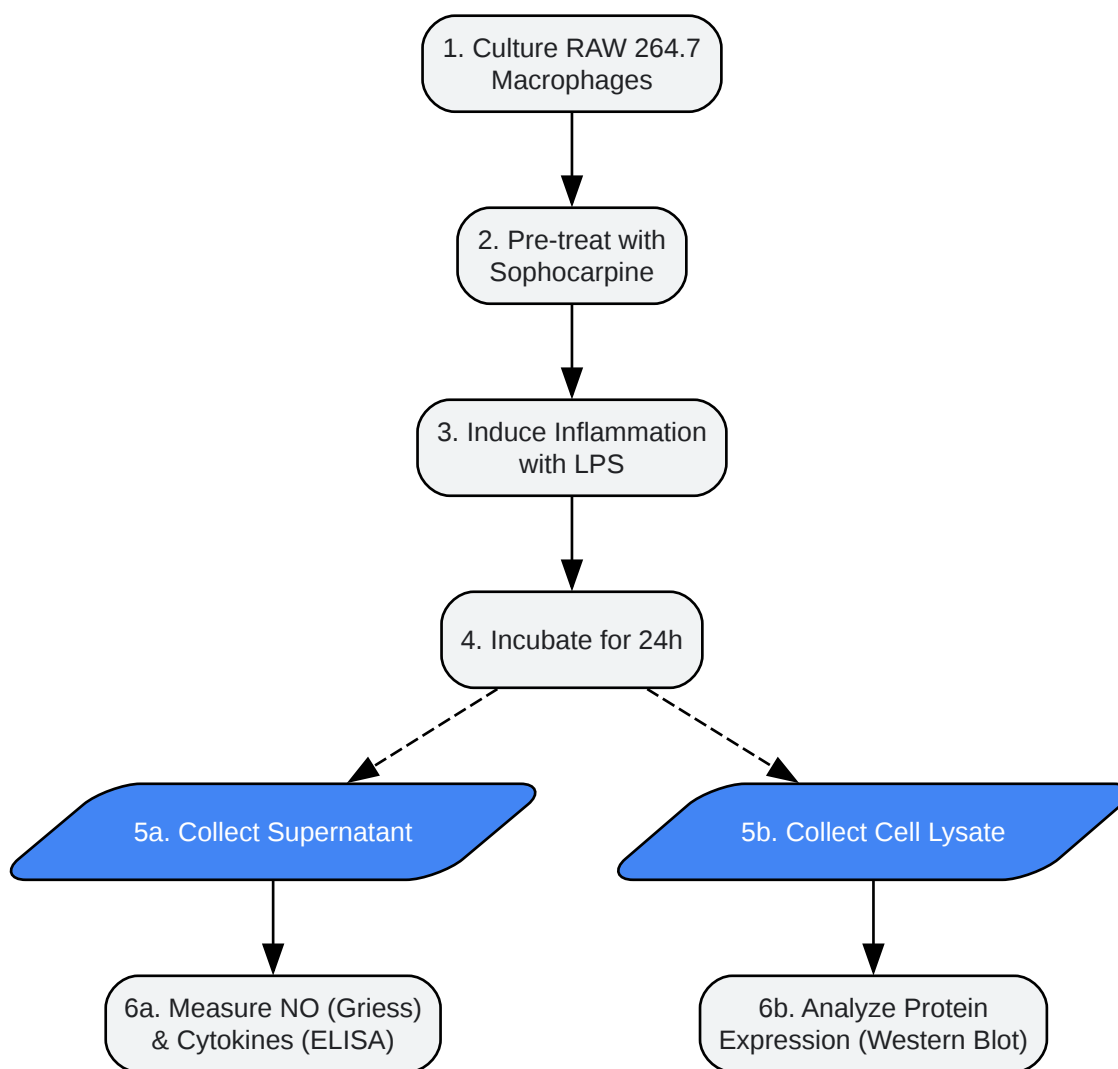
Sophocarpine demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. This is achieved primarily through the inhibition of the NF- κ B and MAPK signaling pathways, which are central to the inflammatory response.

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, sophocarpine has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor- α (TNF- α) and Interleukin-6 (IL-6). This effect is linked to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, sophocarpine prevents the phosphorylation of the inhibitor of κ B (I κ B), which in turn blocks the activation and nuclear translocation of NF- κ B.

Furthermore, sophocarpine attenuates the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), key components of the MAPK cascade, without affecting the extracellular signal-regulated kinase 1/2 (Erk1/2). This targeted inhibition contributes to its overall anti-inflammatory effect. In vivo studies corroborate these findings, showing that sophocarpine reduces edema and inflammatory cytokine levels in animal models of arthritis, colitis, and skin inflammation. It has also been identified as a potential competitive inhibitor of TRPA1 and TRPV1 channels, which are involved in inflammatory itch and pain.







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